5-(Oxolan-3-yl)pyridin-2-amine
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Overview
Description
5-(Oxolan-3-yl)pyridin-2-amine is a heterocyclic compound with a molecular formula of C9H12N2O2. It features a pyridine ring substituted with an oxolane group at the third position and an amine group at the second position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Oxolan-3-yl)pyridin-2-amine typically involves the reaction of 2-aminopyridine with an oxolane derivative. One common method is the nucleophilic substitution reaction where 2-aminopyridine reacts with 3-chlorotetrahydrofuran under basic conditions to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the aforementioned synthetic route, focusing on yield improvement, cost reduction, and environmental considerations .
Chemical Reactions Analysis
Types of Reactions: 5-(Oxolan-3-yl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The amine group can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: 5-(Oxolan-3-yl)pyridin-2-amine is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds with potential biological activity .
Biology and Medicine: The compound has been investigated for its potential as a pharmacophore in drug discovery. It exhibits promising activity in various biological assays, making it a candidate for further development as a therapeutic agent .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of 5-(Oxolan-3-yl)pyridin-2-amine in biological systems involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key signaling pathways .
Comparison with Similar Compounds
- 5-(Oxolan-3-yloxy)pyridin-2-amine
- 5-(Piperazin-1-yl)pyridin-2-amine
- 5-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridazin-3-amine
Uniqueness: 5-(Oxolan-3-yl)pyridin-2-amine stands out due to its unique combination of an oxolane ring and a pyridine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications, particularly in drug discovery and materials science .
Properties
Molecular Formula |
C9H12N2O |
---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
5-(oxolan-3-yl)pyridin-2-amine |
InChI |
InChI=1S/C9H12N2O/c10-9-2-1-7(5-11-9)8-3-4-12-6-8/h1-2,5,8H,3-4,6H2,(H2,10,11) |
InChI Key |
VVBFZWHVVSVEKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1C2=CN=C(C=C2)N |
Origin of Product |
United States |
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